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Disclaimer: As of late 2023, Keros Therapeutics has deprioritized the KER-047 program and is

exploring strategic partnerships for its continued development.[1] This document summarizes

the publicly available scientific and clinical data up to that point.

Abstract
KER-047 is an orally administered, small-molecule inhibitor of Activin Receptor-Like Kinase-2

(ALK2), a key regulator of iron homeostasis.[2][3] Developed by Keros Therapeutics, KER-047

was investigated for the treatment of anemias caused by iron imbalance, such as iron-

refractory iron deficiency anemia (IRIDA), and for the rare musculoskeletal disorder

fibrodysplasia ossificans progressiva (FOP).[2][4] This technical guide provides a

comprehensive overview of the available preclinical and clinical data on KER-047, focusing on

its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical trial

findings. While specific structural activity relationship (SAR) data for KER-047 has not been

publicly disclosed, this document will provide context based on the known pharmacology of

ALK2 inhibitors.

Mechanism of Action: Targeting the ALK2 Pathway
KER-047 is designed to selectively and potently inhibit ALK2, also known as Activin A Receptor,

Type I (ACVR1), which is a transforming growth factor-beta (TGF-β) receptor.[2] Dysregulation

of ALK2 signaling leads to inappropriately high levels of hepcidin, the master regulator of iron
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homeostasis.[5] Elevated hepcidin results in decreased iron availability for red blood cell

production, leading to anemia.[5] By inhibiting ALK2, KER-047 aims to reduce hepcidin

production, thereby increasing serum iron and transferrin saturation, mobilizing iron stores, and

ultimately improving erythropoiesis.[3][5]

The proposed mechanism of action is illustrated in the following signaling pathway diagram:

Normal Iron Homeostasis

Pathophysiology (e.g., IRIDA)

Therapeutic Intervention

BMPs ALK2
Activates

SMAD Signaling
Phosphorylates

Hepcidin
Upregulates Transcription

Iron Absorption/Recycling
Inhibits

Serum Iron
Maintains

Dysregulated ALK2 Signaling Increased Hepcidin Decreased Iron Absorption Anemia

KER-047 Inhibited ALK2
Inhibits

Normalized Hepcidin Increased Serum Iron Amelioration of Anemia

Click to download full resolution via product page

Caption: Signaling pathway of ALK2 in iron homeostasis and the therapeutic intervention by

KER-047.

Preclinical and Clinical Development
KER-047 has undergone preclinical evaluation and progressed to Phase 2 clinical trials.

Preclinical Studies
Preclinical studies in a mouse model of IRIDA demonstrated that a selective ALK2 inhibitor

could reduce hepcidin, increase serum iron, and ameliorate anemia, providing the rationale for

the clinical development of KER-047.[3]
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Phase 1 Clinical Trial
A randomized, double-blind, placebo-controlled, two-part Phase 1 clinical trial was conducted in

healthy volunteers to evaluate the safety, tolerability, pharmacokinetics, and

pharmacodynamics of single and multiple ascending doses of KER-047.[2][4]

Experimental Protocol: Phase 1 Clinical Trial

Part 1 (Single Ascending Dose): Healthy volunteers received single oral doses of KER-047

ranging from 1 mg to 300 mg (capsule formulation) and 30 mg to 450 mg (liquid formulation)

or placebo.[2]

Part 2 (Multiple Ascending Dose): Healthy volunteers received daily oral doses of KER-047

(50 mg, 100 mg, 200 mg, and 350 mg of the liquid formulation) or placebo for 7 to 14 days.

[2]

Primary Objectives: To assess the safety and tolerability of KER-047.[4]

Secondary Objectives: To evaluate the pharmacokinetics and pharmacodynamic effects of

KER-047.

The workflow for the Phase 1 clinical trial is depicted below:
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Caption: Workflow of the Phase 1 single and multiple ascending dose clinical trial for KER-047.

Phase 1 Results Summary:
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Parameter Observation Citation

Safety and Tolerability
KER-047 was generally well-

tolerated in healthy individuals.
[6]

Pharmacodynamics

Dose-related increases in

serum iron and transferrin

saturation were observed.

[2]

Decreases in serum ferritin

were noted, consistent with

iron mobilization.

[2]

Decreases in serum hepcidin

were observed in the multiple

ascending dose cohorts.

[2]

Increases in reticulocyte

hemoglobin content were

seen, indicating increased iron

incorporation into hemoglobin.

[3]

Phase 2 Clinical Trial in IRIDA
An open-label, two-part Phase 2 clinical trial was initiated to evaluate KER-047 in patients with

Iron-Refractory Iron Deficiency Anemia (IRIDA).[7]

Experimental Protocol: Phase 2 Clinical Trial in IRIDA

Part 1 (Dose Escalation): Patients received KER-047 once daily for 14 days, starting at a

dose of 25 mg, followed by a 14-day washout period.[7]

Primary Objective: To assess the safety of KER-047 in patients with IRIDA.[7]

Secondary Objectives: To evaluate the pharmacokinetics and pharmacodynamics of KER-

047.[7]

Phase 2 Preliminary Results (from a single patient in the 25 mg cohort):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.ifopa.org/keros_update_phase1
https://ir.kerostx.com/news-releases/news-release-details/keros-therapeutics-presents-clinical-trial-and-preclinical-study/
https://ir.kerostx.com/news-releases/news-release-details/keros-therapeutics-presents-clinical-trial-and-preclinical-study/
https://ir.kerostx.com/news-releases/news-release-details/keros-therapeutics-presents-clinical-trial-and-preclinical-study/
https://ashpublications.org/blood/article/140/Supplement%201/2475/491906/Preliminary-Results-of-a-Phase-2-Clinical-Trial-of
https://www.biospace.com/keros-therapeutics-presents-clinical-data-from-its-ker-050-and-ker-047-programs-and-preclinical-data-from-its-ker-050-and-alk2-inhibitor-programs-at-the-64th-american-society-of-hematology-annual-meeting-and-exposition
https://www.biospace.com/keros-therapeutics-presents-clinical-data-from-its-ker-050-and-ker-047-programs-and-preclinical-data-from-its-ker-050-and-alk2-inhibitor-programs-at-the-64th-american-society-of-hematology-annual-meeting-and-exposition
https://www.biospace.com/keros-therapeutics-presents-clinical-data-from-its-ker-050-and-ker-047-programs-and-preclinical-data-from-its-ker-050-and-alk2-inhibitor-programs-at-the-64th-american-society-of-hematology-annual-meeting-and-exposition
https://www.biospace.com/keros-therapeutics-presents-clinical-data-from-its-ker-050-and-ker-047-programs-and-preclinical-data-from-its-ker-050-and-alk2-inhibitor-programs-at-the-64th-american-society-of-hematology-annual-meeting-and-exposition
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8134263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Observation Citation

Safety

Intermittent dizziness was

reported, but no serious

adverse events were

observed.

[3]

Efficacy Markers

Hemoglobin concentration and

mean corpuscular volume

remained stable.

[3]

Reticulocyte hemoglobin

content increased by day 5 of

treatment.

[3]

Ferritin levels decreased

during treatment and returned

to baseline after the washout

period.

[3]

These preliminary data from a single patient were suggestive of iron redistribution consistent

with the mechanism of action of KER-047.[8]

Structural Activity Relationship (SAR) Context
While specific SAR studies for KER-047 are not publicly available, the broader field of ALK2

inhibitors provides some context. Many small molecule inhibitors of BMP type I receptors,

including ALK2, are ATP-competitive and often based on a dorsomorphin scaffold.[9] Research

on other 2-aminopyridine-based ALK2 inhibitors has shown that modifications to different parts

of the molecule can significantly impact potency, selectivity, and cytotoxicity.[9] For example,

methylation at specific positions on the core structure of related compounds has been shown to

alter bioactivity and physicochemical properties.[10] The development of potent and selective

ALK2 inhibitors with favorable drug-like properties remains an active area of research, with the

goal of minimizing off-target effects and improving the therapeutic index.

Conclusion
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KER-047 is a selective ALK2 inhibitor that has demonstrated proof-of-concept in preclinical

models and early clinical trials for the treatment of anemias driven by iron imbalance. The

available data from Phase 1 and preliminary Phase 2 studies indicate that KER-047 can

effectively modulate the ALK2-hepcidin axis, leading to increased iron availability for

erythropoiesis. While the clinical development of KER-047 has been deprioritized by Keros

Therapeutics, the compound and its target remain of significant interest for the treatment of

hematological and musculoskeletal disorders. Further investigation and potential partnerships

may yet see this molecule advance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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